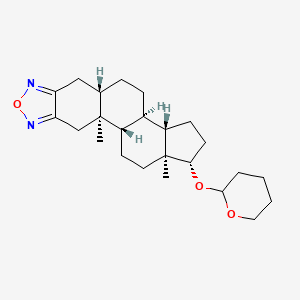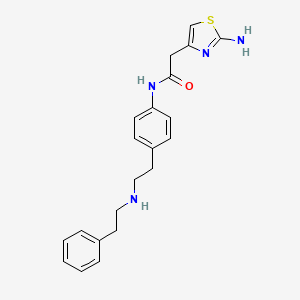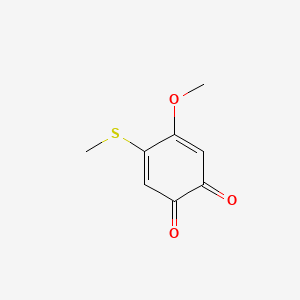
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione is a unique organic compound characterized by its methoxy and methylthio substituents on a benzoquinone core
準備方法
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 4-methoxybenzoquinone with methylthiol in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzoquinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted benzoquinones .
科学的研究の応用
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism by which 4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione exerts its effects involves interactions with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. It may also interact with specific enzymes or proteins, modulating their activity and affecting cellular pathways .
類似化合物との比較
Similar Compounds
- 4-Methoxy-5-(methylthio)benzo-1,3-dioxolane
- 5,6,7-Trimethoxybenzo-1,3-oxathiolane
- 8-Amino-5,6,7-trimethoxybenzo-1,3-oxathiolane
Uniqueness
4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
18916-56-8 |
|---|---|
分子式 |
C8H8O3S |
分子量 |
184.209 |
IUPAC名 |
4-methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C8H8O3S/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 |
InChIキー |
VUVCGFFQHGCHSY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)C(=O)C=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[2-(2-Pyridinyloxy)propoxy]phenoxy]phenol](/img/structure/B580059.png)
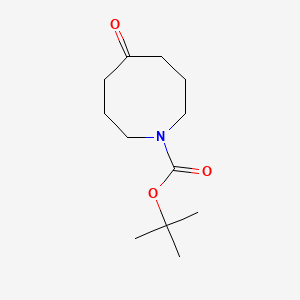
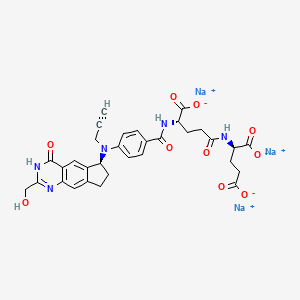
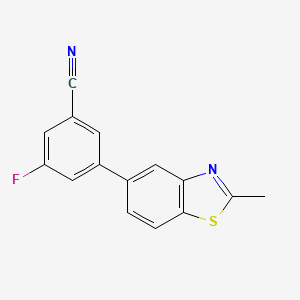
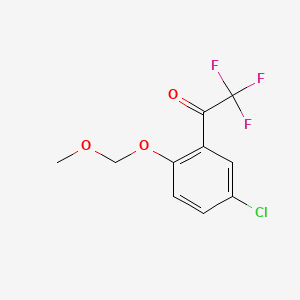
![N-[(S)-(4-Nitrophenoxy)phenoxyphosphinyl]-L-alanine 1-Methylethyl ester](/img/structure/B580068.png)
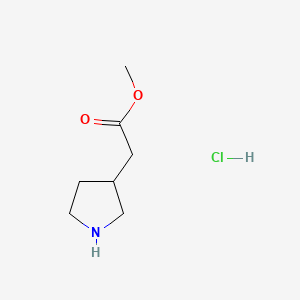
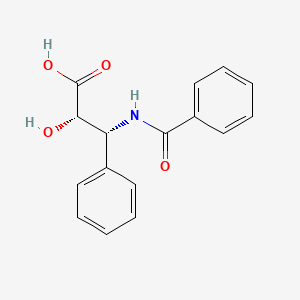
![6,7-diamino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B580072.png)
![(8S,9S,10R,11S,13S,14S,17R)-17-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B580073.png)
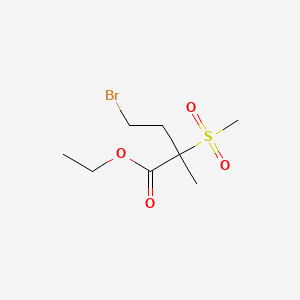
![1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile](/img/structure/B580076.png)
